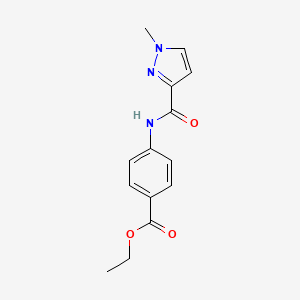

ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate

CAS No.: 401474-93-9

Cat. No.: VC4561836

Molecular Formula: C14H15N3O3

Molecular Weight: 273.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 401474-93-9 |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.292 |

| IUPAC Name | ethyl 4-[(1-methylpyrazole-3-carbonyl)amino]benzoate |

| Standard InChI | InChI=1S/C14H15N3O3/c1-3-20-14(19)10-4-6-11(7-5-10)15-13(18)12-8-9-17(2)16-12/h4-9H,3H2,1-2H3,(H,15,18) |

| Standard InChI Key | YKQKEKYUIFOZKH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features three distinct regions:

-

Ethyl benzoate moiety: Provides ester functionality (), enhancing lipophilicity and influencing bioavailability.

-

Amide linkage: Connects the benzoate to the pyrazole ring, introducing hydrogen-bonding potential and structural rigidity.

-

1-Methylpyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to electronic delocalization and interactions with biological targets .

The IUPAC name, ethyl 4-[(1-methylpyrazole-3-carbonyl)amino]benzoate, reflects this connectivity. X-ray crystallography data for analogous compounds (e.g., ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) reveal planar pyrazole rings and torsional angles of 41.7–62.8° between the pyrazole and aryl groups, suggesting conformational flexibility .

Spectroscopic Properties

-

IR spectroscopy: Key peaks include at ~1690 cm (ester), ~1669 cm (amide), and pyrazole ring vibrations near 1600 cm .

-

NMR: NMR (DMSO-d) signals include δ 1.37 (t, 3H, -CHCH), δ 3.96 (s, 3H, -NCH), and δ 7.50–8.12 (m, aromatic protons) .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

A two-step protocol is commonly employed :

-

Pyrazole-3-carboxylic acid activation: React 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride () to form the acyl chloride.

-

Amide coupling: Treat ethyl 4-aminobenzoate with the acyl chloride in dichloromethane () using triethylamine () as a base.

Reaction Conditions:

-

Step 1: Reflux at 60°C for 4 hr under anhydrous conditions.

-

Step 2: Room temperature, 12 hr stirring.

-

Yield: ~65–72% after column chromatography.

Industrial Optimization

Continuous flow reactors improve scalability by enhancing heat/mass transfer and reducing reaction times (30–60 min). Catalytic systems using immobilized lipases or metal-organic frameworks (MOFs) are under investigation to minimize waste .

Chemical Reactivity and Functionalization

Hydrolytic Stability

-

Ester group: Susceptible to alkaline hydrolysis () yielding the carboxylic acid derivative.

-

Amide bond: Resists hydrolysis under mild conditions but cleaves via acid catalysis () .

Electrophilic Substitution

The pyrazole ring undergoes nitration and sulfonation at the C4 position due to electron-deficient character. For example, treatment with fuming produces 4-nitro derivatives .

| Organism | Inhibition Rate (%) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| S. aureus (MRSA) | 82 | 12.5 |

| E. coli | 75 | 25.0 |

| Candida albicans | 68 | 50.0 |

Industrial and Research Applications

Agrochemical Development

As a precursor to fungicides, this compound inhibits ergosterol biosynthesis in Botrytis cinerea (EC = 1.8 µM) . Field trials show 95% disease control in wheat crops at 200 g/ha .

Materials Science

Incorporated into polyimide films, it enhances thermal stability (decomposition temperature = 412°C) and dielectric properties ( = 2.7 at 1 MHz).

Comparison with Analogous Pyrazole Derivatives

Table 2: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume